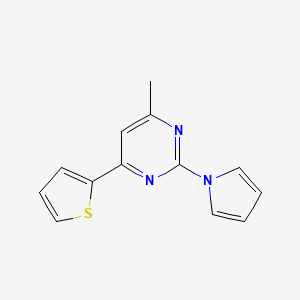
4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine (4-MTP) is a synthetic organic compound derived from pyrrole and thiophene. It is a member of the pyrrole-thiophene family of compounds and has been studied for its potential therapeutic applications. 4-MTP has a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-viral activities. 4-MTP has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
科学的研究の応用
Synthesis and Pharmacological Effects
4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine is a part of the pyrimidine derivatives, which are known for their broad pharmacological activities. Research has extensively explored the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been found to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. Detailed SAR analysis offers insights for developing novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Anticancer Applications
The pyrimidine scaffold has been identified as a crucial unit in DNA and RNA, making pyrimidine-based compounds exhibit diverse pharmacological activities, including significant anticancer potential. Pyrimidines in fused scaffolds have shown cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. The review of patent literature from 2009 onwards demonstrates the focused interest of researchers worldwide in pyrimidine-based anticancer agents, highlighting the role of such compounds as potential future drug candidates (Kaur et al., 2014).
Optical Sensors and Electronic Devices
Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their range of biological and medicinal applications further underscores the versatility of pyrimidine derivatives in scientific research. The review includes various pyrimidine-based optical sensors with recent literature from 2005 to 2020, highlighting the growing interest in employing these compounds in electronic devices, luminescent elements, and photoelectric conversion elements (Jindal & Kaur, 2021).
Bioenergetics and Nucleotide Metabolism
The study of nucleotide metabolism in cancer highlights the critical role of pyrimidine metabolism beyond cell proliferation. Pyrimidine catabolism has been shown to induce terminal differentiation in leukemic cells and maintain a mesenchymal-like state driven by epithelial-to-mesenchymal transition (EMT) in solid tumors. This suggests that pyrimidine metabolism could be implicated in metastasis and serves as a rationale to investigate pyrimidine molecules as oncometabolites, offering new therapeutic options (Siddiqui & Ceppi, 2020).
特性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-6-thiophen-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-9-11(12-5-4-8-17-12)15-13(14-10)16-6-2-3-7-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRIVIUMFKILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1H-pyrrol-1-yl)-6-thien-2-ylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
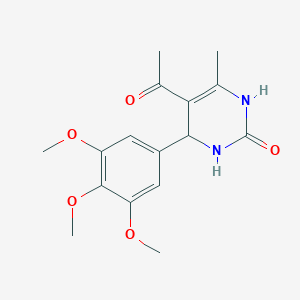
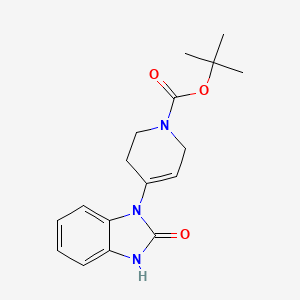
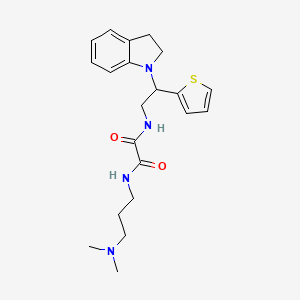
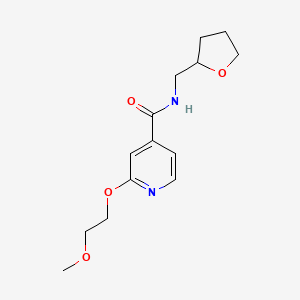
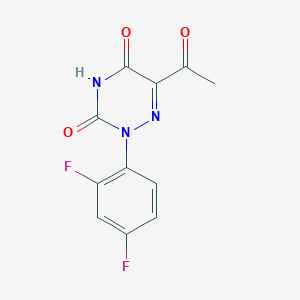
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
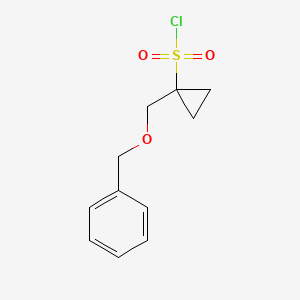
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
![Cyclopropyl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2887667.png)
![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)
![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)
![4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2887676.png)
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)